Umbralisib
説明
ウムラリシブは、ウコニクという商品名で販売されている抗がん剤であり、主に辺縁帯リンパ腫および濾胞性リンパ腫の治療に使用されます . これは、ホスファチジルイノシトール3-キナーゼデルタ(PI3Kδ)およびカゼインキナーゼ1イプシロン(CK1ε)の初のデュアル阻害剤である経口薬です . この化合物は、TGセラピューティクスによって開発され、2021年2月に米国で初めて承認されました . その後、安全上の懸念から市場から撤退されました .
2. 製法
ウムラリシブの合成には、重要な中間体の形成とその後のカップリング反応など、複数の工程が含まれます。詳細な合成経路と反応条件は、秘密情報であり、公表されていません。 工業生産方法では、通常、最適化された反応条件を使用して大規模合成を行い、高い収率と純度を実現します .
科学的研究の応用
Umbralisib has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying kinase inhibitors and their interactions with biological targets.
Biology: It is used in research to understand the role of PI3Kδ and CK1ε in cellular processes and disease mechanisms.
作用機序
ウムラリシブは、PI3KδとCK1εの活性を阻害することで作用します . PI3K経路は、B細胞受容体シグナル伝達に不可欠であり、これは悪性B細胞の生存と増殖に不可欠です . この経路を阻害することにより、ウムラリシブは、癌細胞の増殖と生存を促進するシグナル伝達プロセスを阻害します。 さらに、タンパク質翻訳やその他の細胞機能に役割を果たすカゼインキナーゼ1イプシロンを阻害します .
6. 類似の化合物との比較
ウムラリシブは、PI3KδとCK1εのデュアル阻害によって特徴付けられます . 類似の化合物には以下が含まれます。
イデラリシブ: 慢性リンパ性白血病および濾胞性リンパ腫の治療に使用される選択的PI3Kδ阻害剤。
デュベリシブ: 慢性リンパ性白血病および小リンパ性リンパ腫の治療に使用されるデュアルPI3KγおよびPI3Kδ阻害剤。
コパンリシブ: 再発濾胞性リンパ腫の治療に使用されるパンPI3K阻害剤. これらの化合物と比較して、ウムラリシブはPI3KδとCK1εの独自の組み合わせを阻害し、これにより、異なる治療上の利点と安全性のプロファイルが提供される可能性があります.
生化学分析
Biochemical Properties
Umbralisib plays a significant role in biochemical reactions by inhibiting two key enzymes: PI3Kδ and CK1ε . The PI3K pathway is essential for B-cell receptor signaling responsible for the progression of lymphoma . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby exerting its therapeutic effects . Additionally, this compound inhibits CK1ε, a primary regulator of protein translation .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts against marginal zone lymphoma by interrupting the PI3K pathway, which is essential for B-cell receptor signaling responsible for the progression of lymphoma . In addition, this compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .
Temporal Effects in Laboratory Settings
In clinical trials, this compound was administered at 800 mg/d in patients requiring therapy until progression or toxicity . The median duration of this compound treatment was 5.9 months, and 28.8% of patients received this compound for ≥12 months . No cumulative toxicities were reported .
Dosage Effects in Animal Models
A relationship between higher this compound steady state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT was observed during clinical studies .
Metabolic Pathways
This compound is involved in the PI3K pathway, which is a key metabolic pathway in cells . During in vitro studies, this compound was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its role as a PI3Kδ and CK1ε inhibitor, it can be inferred that this compound likely interacts with these enzymes at their respective locations within the cell .
準備方法
The synthesis of Umbralisib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
ウムラリシブは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化され、さまざまな酸化生成物を生成できます。
還元: 還元反応は、官能基を修飾し、さまざまな誘導体につながる可能性があります。
置換: 官能基が別の官能基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒による置換反応が含まれます. これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
ウムラリシブは、さまざまな分野での応用について広く研究されています。
化学: キナーゼ阻害剤とその生物学的標的との相互作用を研究するためのモデル化合物として役立ちます。
生物学: PI3KδとCK1εが細胞プロセスと疾患メカニズムにおいて果たす役割を理解するために、研究で使用されています。
医学: 慢性リンパ性白血病や非ホジキンリンパ腫など、さまざまな血液悪性腫瘍の治療における治療の可能性について調査されています.
類似化合物との比較
Umbralisib is unique due to its dual inhibition of PI3Kδ and CK1ε . Similar compounds include:
Idelalisib: A selective PI3Kδ inhibitor used for treating chronic lymphocytic leukemia and follicular lymphoma.
Duvelisib: A dual PI3Kγ and PI3Kδ inhibitor used for treating chronic lymphocytic leukemia and small lymphocytic lymphoma.
Copanlisib: A pan-PI3K inhibitor used for treating relapsed follicular lymphoma. Compared to these compounds, this compound offers a unique combination of PI3Kδ and CK1ε inhibition, which may provide distinct therapeutic benefits and a different safety profile.
特性
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCFHHAEHNCFT-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337137 | |
Record name | Umbralisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
~100 mg/ml | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1532533-67-7 | |
Record name | Umbralisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Umbralisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UMBRALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
139-142 | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。